molecular formula C12H8Cl2N4O B7528501 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one

4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one

Cat. No. B7528501
M. Wt: 295.12 g/mol
InChI Key: KGNVQMKHRPALQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one, also known as DIPI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one exerts its biological activity through the inhibition of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and phosphodiesterases. This inhibition leads to the modulation of various cellular processes, including cell cycle progression, gene expression, and signal transduction.
Biochemical and physiological effects:
4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has also been shown to reduce inflammation in various animal models of inflammation. In addition, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has several advantages for lab experiments, including its high purity and yield, stability, and ease of synthesis. However, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one also has some limitations, including its low solubility in water, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one, including the development of more efficient synthesis methods, the identification of new biological targets, and the evaluation of its potential as a therapeutic agent in various disease models. In addition, the use of 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one as a precursor for the synthesis of new functional materials is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one is a novel compound that has shown promising results in various fields, including medicinal chemistry, pharmacology, and material science. Its synthesis method has been optimized to yield high purity and yield, making it an attractive candidate for further study. The identification of its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a foundation for future research on this compound.

Synthesis Methods

The synthesis of 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one involves a multistep process that includes the reaction of 2-chloro-3-nitropyridine with imidazo[1,2-a]pyridine in the presence of sodium hydride. The resulting product is then reduced using palladium on carbon to obtain 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one. This synthesis method has been optimized to yield high purity and yield of 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one.

Scientific Research Applications

4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In pharmacology, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been used as a tool compound to study the mechanism of action of various proteins and enzymes. In material science, 4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one has been used as a precursor for the synthesis of various functional materials, including organic semiconductors and light-emitting diodes.

properties

IUPAC Name

4,5-dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-9-5-15-18(12(19)11(9)14)7-8-6-17-4-2-1-3-10(17)16-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVQMKHRPALQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C(=O)C(=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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